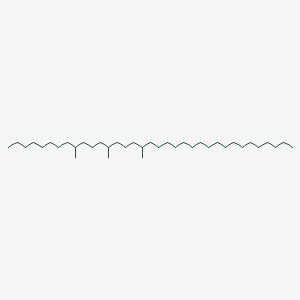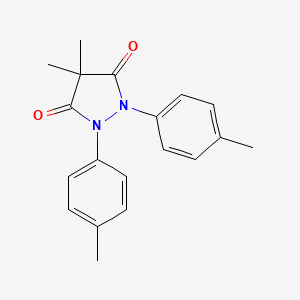
4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-methylphenyl groups attached to a pyrazolidine-3,5-dione core, with additional methyl groups at the 4,4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into dihydropyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include diketones, dihydropyrazolidine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which 4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
1,2-Bis(4-methylphenyl)ethane-1,2-dione: Similar in structure but lacks the pyrazolidine core.
4,4’-Dimethylbenzophenone: Contains similar aromatic rings but differs in the central core structure.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core.
Uniqueness
4,4-Dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its pyrazolidine-3,5-dione core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
114038-65-2 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,2-bis(4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-9-15(10-6-13)20-17(22)19(3,4)18(23)21(20)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI 键 |
KRVRORNQNSCZAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



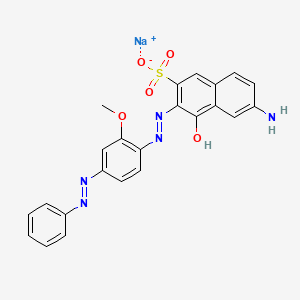
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
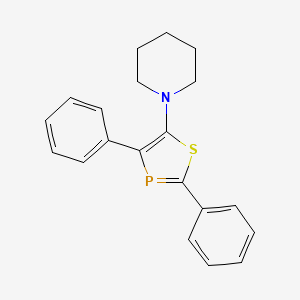

![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
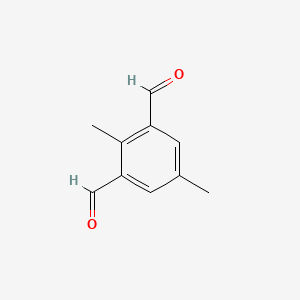

![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)



![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
